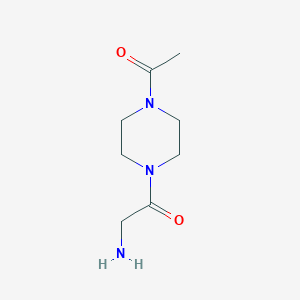

1-(4-Acetylpiperazin-1-yl)-2-aminoethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

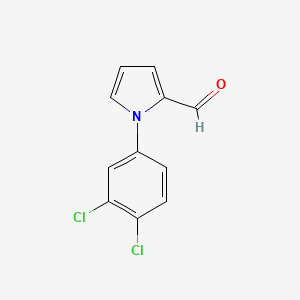

“1-(4-Acetylpiperazin-1-yl)-2-aminoethanone” is an organic compound . It is also known as “1-((3,4-dichlorophenyl)acetyl)-4-acetyl-2-(1-pyrrolidinylmethyl)piperazine” or "methyl 4-((3,4-dichlorophenyl)acetyl)-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate fumarate" .

Synthesis Analysis

The synthesis of this compound could involve the cyclization of 1,2-diamine derivatives with sulfonium salts . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Chemical Reactions Analysis

The compound may be involved in various chemical reactions. For instance, it could be used in the synthesis of 1,5-fused-1,2,3-triazoles through alkyne–azide 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis

The compound has a molecular weight of 235.71 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique

Application in Cancer Research

- Scientific Field : Cancer Research

- Summary of the Application : This compound has been used in the development of novel thiouracil amide compounds that target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells .

- Methods of Application or Experimental Procedures : The novel thiouracil amide compounds were synthesized and screened for the loss of cell viability in a human-estrogen-receptor-positive breast cancer cell line .

- Results or Outcomes : The synthesized compounds exhibited moderate to significant efficacy against human breast cancer cells, where the compound 5e IC50 value was found to be 18 μM .

Application in Alzheimer’s Disease Research

- Scientific Field : Alzheimer’s Disease Research

- Summary of the Application : This compound has been used in the design, synthesis, and assay of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) .

- Methods of Application or Experimental Procedures : A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized. Their bioactivities were evaluated by the Ellman’s method .

- Results or Outcomes : Most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro. Among them, compound 6g exhibited the most potent inhibitory activity against AChE with IC 50 of 0.90 μM, and poor inhibitory activity against butyrylcholinesterase (BuChE) with IC 50 of 7.53 μM .

Application in Drug Design

- Scientific Field : Drug Design

- Summary of the Application : This compound has been used in the development of novel thiouracil amide compounds that target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells .

- Methods of Application or Experimental Procedures : The novel thiouracil amide compounds were synthesized and screened for the loss of cell viability in a human-estrogen-receptor-positive breast cancer cell line .

- Results or Outcomes : The synthesized compounds exhibited moderate to significant efficacy against human breast cancer cells .

Application in Anticancer Agents Development

- Scientific Field : Anticancer Agents Development

- Summary of the Application : This compound has been used in the design, synthesis, and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents .

- Methods of Application or Experimental Procedures : A series of 1,2,4-triazole derivatives were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .

- Results or Outcomes : Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line .

Application in Bioactive Heterocyclic Compounds Development

- Scientific Field : Bioactive Heterocyclic Compounds Development

- Summary of the Application : This compound has been used in the development of novel thiouracil amide compounds that target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells .

- Methods of Application or Experimental Procedures : The novel thiouracil amide compounds were synthesized and screened for the loss of cell viability in a human-estrogen-receptor-positive breast cancer cell line .

- Results or Outcomes : The synthesized compounds exhibited moderate to significant efficacy against human breast cancer cells .

Application in Aromatase Inhibitors Development

- Scientific Field : Aromatase Inhibitors Development

- Summary of the Application : This compound has been used in the design, synthesis, and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents .

- Methods of Application or Experimental Procedures : A series of 1,2,4-triazole derivatives were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .

- Results or Outcomes : Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line .

Propriétés

IUPAC Name |

1-(4-acetylpiperazin-1-yl)-2-aminoethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2/c1-7(12)10-2-4-11(5-3-10)8(13)6-9/h2-6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJKOOFYLVVGRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Acetylpiperazin-1-yl)-2-aminoethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335477.png)